Product packaging for 2-Azaspiro[5.5]undecane(Cat. No.:CAS No. 180-48-3)

2-Azaspiro[5.5]undecane

Cat. No.: B1276859
CAS No.: 180-48-3
M. Wt: 153.26 g/mol
InChI Key: VZUJZECRVUMMJI-UHFFFAOYSA-N
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Description

Spirocyclic Systems in Chemical and Biological Research

Spirocyclic systems are not merely chemical curiosities; they are powerful tools in the hands of organic and medicinal chemists. Their distinct structural features confer properties that are highly desirable in the development of new therapeutic agents and other functional molecules.

Significance of Spiro-compounds in Organic and Medicinal Chemistry

The inclusion of spirocyclic motifs in drug candidates and approved drugs is on the rise. dndi.org This trend is driven by the ability of spirocycles to enhance a molecule's drug-like properties. dndi.org In medicinal chemistry, the goal is often to design molecules that can interact with biological targets, such as proteins, with high potency and selectivity. dndi.org Spirocycles can help achieve this by providing a rigid framework that orients functional groups in a precise and controlled manner. tandfonline.com This pre-organization can lead to a better fit with the target, resulting in improved efficacy. dndi.org

Unique Structural Features of Spirocyclic Frameworks

The advantageous properties of spirocycles stem from their inherent structural characteristics. These features distinguish them from more linear or simple cyclic compounds and are key to their utility in various chemical applications.

Spirocyclic frameworks exhibit a high degree of conformational rigidity. dndi.orgenamine.net Unlike flexible linear molecules, the rings in a spirocycle are locked in a specific orientation, which reduces the molecule's conformational entropy. bohrium.comenamine.net This rigidity can be advantageous in drug design as it minimizes the energetic penalty required for the molecule to adopt the correct conformation for binding to its target. bohrium.com This conformational restriction allows for the precise positioning of substituents in three-dimensional space, which can enhance interactions with a biological receptor. tandfonline.com

Quaternary Carbon Center Generation

Classification and Structural Context of 2-Azaspiro[5.5]undecane

This compound belongs to the class of heterocyclic spiro compounds. wikipedia.org Its structure consists of two six-membered rings that share a single carbon atom. The "aza" prefix indicates the presence of a nitrogen atom within one of the rings, specifically at the 2-position. The numbers in the brackets, [5.5], denote the number of atoms in each ring, excluding the spiroatom, connected to the central spiro carbon.

Definition of Azaspirocycles

Azaspirocycles are a specific type of spirocycle where one or more of the atoms in the ring system is a nitrogen atom. tandfonline.com These compounds are of particular interest in medicinal chemistry due to the versatile role that the nitrogen atom can play. tandfonline.com It can act as a basic center, a hydrogen bond donor or acceptor, and a point for further chemical modification. The incorporation of a nitrogen atom into a spirocyclic framework can significantly influence the molecule's physicochemical properties, such as its solubility and basicity, which are important considerations in drug development. tandfonline.com

FeatureDescription
Core Structure Two six-membered rings
Spiro Atom A single shared carbon atom
Heteroatom A nitrogen atom at the 2-position of one ring
Nomenclature This compound

Distinction from Other Azaspiro Systems

The precise placement of the nitrogen atom within the spirocyclic framework is crucial as it defines the compound's identity and influences its chemical and physical properties. The this compound structure is distinct from its positional isomers and other related azaspiro systems.

1-Azaspiro[5.5]undecane: In this isomer, the nitrogen atom is directly adjacent to the spiro carbon (the shared atom). evitachem.comnih.gov This arrangement is the core skeleton of the histrionicotoxin (B1235042) family of alkaloids. advancedsciencenews.comnih.govwiley.com The different nitrogen position relative to this compound alters the ring strain and hydrogen-bonding capacity, which in turn affects bioactivity and synthetic accessibility.

3-Azaspiro[5.5]undecane: Here, the nitrogen atom is located at the third carbon position away from the spiro atom. Derivatives of this scaffold have been investigated for their activity against influenza M2 proton channels.

Azaspiro[4.5]decane: This system differs in ring size, consisting of a five-membered ring and a six-membered ring sharing a spiro carbon. The 1-azaspiro[4.5]decane skeleton is found in natural products like cylindricines and lepadiformines. cardiff.ac.uk

The specific arrangement of atoms imparts unique characteristics to each scaffold, making them suitable for different applications in research and drug discovery.

Position of Nitrogen Atom and Ring Connectivity

The defining structural feature of this compound is the spiro junction connecting two six-membered rings. The shared atom is a quaternary carbon, also known as the spiro atom. wikipedia.org The nomenclature "[5.5]" indicates the number of atoms in each ring linked to the spiro atom (five in each case, excluding the spiro atom itself). The prefix "2-aza" specifies that a nitrogen atom replaces a carbon at the second position in one of the rings, relative to the spiro carbon. This bicyclic amine's structurally rigid framework is a key feature, enhancing its potential for specific binding to biological targets.

Table 1: Comparison of Azaspiro[5.5]undecane Isomers and a Related System
Compound NameRing SizesNitrogen PositionNotable Natural Product Skeletons
This compound 6, 62Nitramine, Sibirine lookchem.comresearchgate.net
1-Azaspiro[5.5]undecane 6, 61Histrionicotoxins advancedsciencenews.comnih.govwiley.com
3-Azaspiro[5.5]undecane 6, 63Used in synthetic drug analogues
1-Azaspiro[4.5]decane 5, 61Cylindricines, Lepadiformines cardiff.ac.uk

Historical Perspectives in this compound Research

Early Synthetic Endeavors

The synthesis of azaspirocyclic compounds presents a significant challenge, primarily in the controlled generation of the quaternary spiro carbon center. cardiff.ac.uk Early synthetic strategies for the this compound skeleton often involved multi-step sequences. One established approach involves the conjugate addition of a cyclic precursor, such as ethyl 2-cyclohexanone carboxylate, to an acrylonitrile. Subsequent reduction of the ketone and hydrogenation of the nitrile group leads to a spontaneous ring closure, forming a spirolactam which can then be converted to the desired this compound. uni-tuebingen.de Other methods that have been developed include acid-catalyzed intramolecular hydroamination, which forms the spirocyclic amine framework from appropriate amino-alkene precursors. More specialized methods have also been reported, such as the use of tricarbonylcyclohexadienyliumiron complexes to construct the this compound system. thieme-connect.comchemchart.com

Discovery of Naturally Occurring Azaspiro[5.5]undecane Skeletons

While the 1-azaspiro[5.5]undecane skeleton is famously associated with the histrionicotoxin alkaloids isolated from the skin of poison dart frogs (Dendrobates histrionicus), the this compound framework is found in a different class of natural products. nih.govwiley.comclockss.org The Nitraria alkaloids, isolated from plants of the genus Nitraria, represent a key group of natural compounds possessing the this compound skeleton. cardiff.ac.uklookchem.com Prominent examples include Nitramine, Isonitramine, and Sibirine. lookchem.comresearchgate.net These compounds structurally feature a 2-azaspiro[5.5]undecan-7-ol framework. researchgate.net The discovery and structural elucidation of these alkaloids provided a natural context for the this compound scaffold and spurred further interest in its synthesis and properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B1276859 2-Azaspiro[5.5]undecane CAS No. 180-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUJZECRVUMMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407452
Record name 2-Azaspiro[5.5]undecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180-48-3
Record name 2-Azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[5.5]undecane
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Synthetic Methodologies and Strategies for 2 Azaspiro 5.5 Undecane and Its Derivatives

Retrosynthetic Analysis of 2-Azaspiro[5.5]undecane

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials.

Disconnection Strategies for Spirocyclic Amine Frameworks

The synthesis of spirocyclic scaffolds like this compound presents challenges in controlling the formation of the quaternary carbon center. cardiff.ac.uk Common disconnection strategies for spirocyclic amine frameworks often involve breaking the bonds adjacent to the nitrogen atom or at the spirocyclic center. researchgate.net These disconnections can lead to precursors that can be assembled through reactions such as intramolecular SN2 alkylation, N-acylation, and ring-closing metathesis. researchgate.net For the this compound system, a logical disconnection involves cleaving the C-N bond and a C-C bond on the same ring, which can lead to acyclic precursors amenable to cyclization. Another approach involves a disconnection at the spirocyclic carbon, which suggests a construction based on the reaction of a cyclic ketone with a suitable nitrogen-containing nucleophile.

A photoredox strategy offers a modern retrosynthetic disconnection for C(sp³)-rich N-heterospirocyclic scaffolds. thegauntgroup.com This approach can utilize simple, readily available secondary amines and ketones to construct complex spirocyclic systems. thegauntgroup.com

Identification of Key Precursors and Building Blocks

Based on the disconnection strategies, several key precursors and building blocks for the synthesis of this compound can be identified. One prominent precursor is 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane, which can be synthesized from cyclohexanone (B45756) and ethyl cyanoacetate (B8463686) with ammonia (B1221849). Subsequent acid hydrolysis of this intermediate leads to the desired this compound framework.

Another key building block approach starts with a tricarbonylcyclohexadienyliumiron complex. thieme-connect.comacs.org This iron complex can be converted to the corresponding alcohol and then subjected to a Mitsunobu reaction with phthalimide (B116566). thieme-connect.com Further transformations, including hydride abstraction and nitrile addition, lead to the formation of the this compound ring system. thieme-connect.comacs.org

Amino-alkene or amino-alkyne precursors are also crucial for syntheses involving intramolecular hydroamination. The specific structure of these precursors will dictate the substitution pattern on the final this compound derivative.

Precursor/Building BlockCorresponding Synthetic Strategy
1,5-Dicyano-2,4-dioxo-3-azaspiro[5.5]undecaneAcid-catalyzed cyclization and hydrolysis
Tricarbonylcyclohexadienyliumiron complexIron-mediated synthesis with tunable amide functionality thieme-connect.comacs.org
Amino-alkene/amino-alkyne precursorsAcid-catalyzed intramolecular hydroamination
Aldehydes and N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamidePrins cascade cyclization nih.govacs.org

Direct Cyclization Approaches

Direct cyclization methods offer efficient routes to the this compound core, often in a single step from acyclic or simpler cyclic precursors.

Prins Cyclization Reactions for Spiro Ring Formation

The Prins cyclization is a powerful reaction for forming carbon-carbon bonds and constructing cyclic ethers and other heterocyclic systems. tandfonline.com A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.govacs.org This reaction involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.govacs.org This represents the first synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. nih.govacs.org While not directly forming this compound, this methodology highlights the potential of Prins-type cyclizations for creating related azaspirocyclic structures. The key steps in this cascade are the activation of the aldehyde by an acid catalyst, followed by cyclization with the hydroxyalkyl sulfonamide to form a tetrahydropyran (B127337) intermediate, and a subsequent secondary cyclization to yield the spiro product.

Acid-Catalyzed Intramolecular Hydroamination Cyclization

Acid-catalyzed intramolecular hydroamination provides a direct route to form the spirocyclic amine framework. This method involves the cyclization of suitable amino-alkene or amino-alkyne precursors under acidic conditions. The cyclization of aminoalkenes with an electron-withdrawing group on the nitrogen can be catalyzed by acids like triflic or sulfuric acid to produce piperidines in high yields. nih.gov

Both mineral acids and Lewis acids are effective catalysts for intramolecular hydroamination cyclizations. Strong mineral acids such as sulfuric acid and hydrochloric acid are commonly used. For instance, the cyclization of 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane is carried out using 80–90% aqueous sulfuric acid or concentrated hydrochloric acid at elevated temperatures. Triflic acid has also been shown to be an effective Brønsted acid catalyst for the intramolecular hydroamination of protected alkenylamines. nih.gov

Lewis acids can also promote spiroannulation. banglajol.info For example, Lewis acid-promoted spiroannulation of bis-acetals has been reported for the stereoselective synthesis of spiro[5.5]undecane systems. banglajol.info The mechanism in these acid-catalyzed reactions likely involves protonation of the nitrogen-containing group, followed by an intramolecular attack of the nitrogen on the activated double or triple bond to form the new ring. cardiff.ac.uk

Catalyst TypeSpecific Catalyst ExamplesApplication in Synthesis
Mineral AcidsSulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Cyclization of 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane
Brønsted AcidsTriflic Acid (TfOH)Intramolecular hydroamination of protected alkenylamines nih.gov
Lewis AcidsNot specified for this compound but used for related spiro[5.5]undecanes banglajol.infoStereoselective synthesis of spiro[5.5]undecane systems banglajol.info
Precursor Design (Amino-alkenes, Amino-alkynes)

The rational design of acyclic or monocyclic precursors is fundamental to the successful synthesis of complex spirocyclic systems like this compound. The strategic placement of functional groups such as amino and alkene or alkyne moieties allows for directed cyclization events.

One sophisticated approach to precursor design involves the use of organometallic complexes to control stereochemistry. For instance, a tricarbonylcyclohexadienyliumiron complex can serve as a key starting material. thieme-connect.com The synthesis of a this compound system has been achieved starting from an alcohol precursor which is converted to a phthalimido complex via a Mitsunobu reaction. thieme-connect.com This intermediate is then subjected to regiospecific hydride abstraction and subsequent regioselective nitrile addition. thieme-connect.com Deprotection of the phthalimide with hydrazine (B178648) yields a crucial amino-cyanide complex, which upon treatment with potassium carbonate, cyclizes to form the spirolactam. thieme-connect.com

Another major strategy involves the design of acyclic amino-alkenes for use in intramolecular aza-Prins and aza-silyl-Prins reactions. These methods provide rapid and flexible access to emory.eduemory.edu aza-bicycles, which form the core of quinolizidine (B1214090) alkaloids and are structurally related to the this compound system. core.ac.uk The strategic design of these linear precursors, often N-acyliminium ion precursors, enables a one-pot cascade process to build the bicyclic core with high diastereoselectivity. core.ac.uk

Condensation Reactions

Condensation reactions represent a classical and effective method for assembling the core structure of azaspirocycles. A foundational method for synthesizing derivatives like 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile involves the condensation of cyclohexanone with ethyl cyanoacetate in the presence of ammonia. This reaction proceeds via a Knoevenagel-like mechanism, followed by cyclization to create the spirocyclic framework. Similarly, three-component condensation reactions of trimethoxybenzene, isobutyric aldehyde, and alkyl cyanoacetates in the presence of sulfuric acid can yield substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones, highlighting the versatility of condensation strategies in building spirocyclic systems. researchgate.net

Derivatives of 3-azaspiro[5.5]undecane-2,4-dione, a precursor to the drug Gabapentin, are synthesized through a multi-step process often initiated by a condensation reaction. For example, cyclohexanone can react with methyl or ethyl cyanoacetate under ammonia saturation to form 1,1-cyclohexyl dicyano acid amide. This intermediate is then hydrolyzed and cyclized to produce the desired azaspiro dione (B5365651) structure.

PrecursorsReagents/ConditionsProductReference
Cyclohexanone, Ethyl cyanoacetateAmmonia2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
1,2,3-Trimethoxybenzene, Isobutyric aldehyde, Alkyl cyanoacetatesSulfuric AcidSubstituted 2-azaspiro[4.5]deca-6,9-diene-8-ones researchgate.net
Cyclohexanone, Methyl cyanoacetateAmmonia, then H₂SO₄, then heat3-Azaspiro[5.5]undecane-2,4-dione

Intramolecular Michael Addition Reactions

Intramolecular Michael additions are a powerful tool for ring formation, particularly in the synthesis of heterocyclic compounds. In the context of spirocycle synthesis, this reaction can be part of a cascade sequence to build complex architectures. A notable example is the development of a [5+1] double Michael addition reaction for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. researchgate.net This cascade cyclization involves the reaction of N,N-dimethyl barbituric acid with diaryldivinylketones, promoted by a base like diethylamine (B46881) at ambient temperature, to furnish the diazaspiro[5.5]undecane derivatives in excellent yields. researchgate.net

While not a direct synthesis of the this compound core, related strategies show the utility of the Michael addition. For example, the synthesis of spiro-hexadienones, which can act as efficient Michael acceptors, has been achieved through intramolecular electrophilic ipso-dearomatization followed by an intramolecular aza-Michael addition to prepare complex aza-heterocyclic systems. researchgate.net This demonstrates the principle of using an intramolecular Michael-type closure to forge a key ring in a spirocyclic framework.

Cascade and Tandem Reactions in this compound Synthesis

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient and atom-economical approach to complex molecules like this compound.

Conjugate Addition/Dipolar Cycloaddition Cascade

A highly effective and stereocontrolled route to the azaspiro[5.5]undecane ring system utilizes a tandem conjugate addition/dipolar cycloaddition cascade. nih.govacs.org This strategy has been successfully applied to the synthesis of perhydrohistrionicotoxin (B1200193) derivatives, which feature this spirocyclic core. nih.govacs.org The key reaction involves the treatment of a substituted cyclohexanone oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene (B14421616). nih.govacs.org The process is initiated by the conjugate addition of the oxime onto the diene, which functions as a Michael acceptor. acs.org This step is followed by a proton transfer that creates a transient nitrone intermediate. acs.org This nitrone then undergoes a highly stereoselective intramolecular [3+2] dipolar cycloaddition with the tethered vinyl sulfone to form a bicyclic isoxazolidine (B1194047) adduct in high yield. nih.govacs.org The final azaspiro[5.5]undecane framework is revealed after reductive cleavage of the nitrogen-oxygen bond in the cycloadduct, typically using a reagent like 5% sodium-mercury amalgam (Na/Hg). nih.govacs.org

Precursor 1Precursor 2Key StepsFinal Product CoreReference
2-butyl-3-(methoxymethoxy)cyclohexanone oxime2,3-bis(phenylsulfonyl)-1,3-butadiene1. Conjugate Addition (Nitrone formation)2. Intramolecular Dipolar Cycloaddition3. Reductive N-O bond cleavageAzaspiro[5.5]undecane nih.govacs.org

Prins-Type Cascade Reactions

The Prins reaction, involving the electrophilic addition of a carbonyl compound to an alkene, can be harnessed in cascade sequences to build cyclic and bicyclic systems. wikipedia.org While direct application to this compound is less documented, the aza-Prins cyclization is a well-established method for creating the piperidine (B6355638) rings that constitute the scaffold. core.ac.ukcore.ac.uk These reactions typically proceed through the formation of an N-acyliminium ion from an aldehyde and an amine, which is then attacked by a tethered alkene. core.ac.uk The resulting carbocation can be trapped by various nucleophiles. wikipedia.org

This strategy has been used to access quinolizidine ( emory.eduemory.edu bicyclic) cores, which are structurally analogous to the this compound system. core.ac.uk A nitrogen-terminated aza-Prins cyclization cascade has also been reported as a key step in generating a spiropiperidine ring juncture, demonstrating the power of this reaction to form the critical spirocyclic carbon center. acs.org The outcome and stereoselectivity of these cascades can be controlled by the choice of Lewis acid and reaction conditions. core.ac.ukwikipedia.org

Ring-Closing Metathesis (RCM) in Azaspirocycle Synthesis

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide range of cyclic compounds, including nitrogen-containing spirocycles. doi.orgorganic-chemistry.org The power of RCM lies in its high functional group tolerance and the predictability of using catalysts like the Grubbs second-generation catalyst. doi.orgorganic-chemistry.org

A versatile sequence for constructing functionalized spirocycles involves an initial aminoallylation followed by RCM. doi.org For example, cyclohexanone can be converted to its benzylimine, which then reacts with allylmagnesium bromide to yield a homoallylamine. doi.org Subsequent alkylation of the nitrogen with a reagent like 2-bromomethylacrylate installs the second terminal alkene, setting the stage for RCM. doi.org The RCM reaction, often promoted by an acid co-catalyst such as p-TsOH in the case of amine substrates, proceeds smoothly with a Grubbs catalyst to furnish the spirocyclic product. doi.org This approach has been used to prepare derivatives such as benzyl (B1604629) 3-oxo-1-azaspiro[5.5]undecane-1-carboxylate. doi.org The driving force for RCM involving terminal olefins is the entropically favorable release of volatile ethene gas. organic-chemistry.org

Precursor TypeKey ReagentsCatalystProduct TypeReference
Diallylamine derivativep-TsOH (co-catalyst)Grubbs 2nd Generation CatalystTetrahydropyridine derivative doi.org
Diene from homoallylamine and 2-bromomethylacrylate-Grubbs 2nd Generation CatalystFunctionalized Azaspirocycle doi.org

Stereoselective Synthesis of this compound Systems

The construction of the this compound framework with precise three-dimensional control is a significant objective in organic synthesis, largely due to the presence of these structures in biologically active alkaloids. banglajol.info Stereoselective methods are critical for producing specific isomers, which often exhibit distinct biological properties.

Control of Quaternary Carbon Center Stereochemistry

A primary challenge in the synthesis of spirocyclic compounds is the controlled generation of the quaternary spiro-carbon center. cardiff.ac.uk The unique spatial arrangement of rings connected by this single, shared atom necessitates advanced synthetic strategies to establish its stereochemistry. cardiff.ac.uk Methods such as diastereoselective ring-rearrangement metathesis have been developed to create cyclohexene (B86901) derivatives with two adjacent stereocenters, one of which is an all-carbon quaternary center, with high diastereoselectivity. researchgate.net Another powerful technique is the Pummerer-type reaction of a chiral vinylic sulphoxide, which can achieve highly enantioselective formation of a quaternary carbon. researchgate.net These strategies are fundamental to accessing stereochemically pure azaspirocycles like the nitramine alkaloids. researchgate.net

Diastereoselective Approaches

Diastereoselective synthesis aims to produce one diastereomer of a compound from a set of possible stereoisomers. Several effective strategies have been developed for the this compound system.

One prominent method is a tandem conjugate addition/intramolecular dipolar cycloaddition cascade. nih.gov In this approach, the reaction of a cyclohexanone oxime with a diene like 2,3-bis(phenylsulfonyl)-1,3-butadiene yields a bicyclic isoxazolidine intermediate. nih.gov Subsequent reductive nitrogen-oxygen bond cleavage furnishes the desired azaspiro[5.5]undecane core. nih.gov The stereoselectivity of this process can be exceptionally high, controlled by factors such as A(1,3)-strain during a subsequent conjugate addition step, which favors an axial attack by a nucleophile. nih.gov

Another approach involves the cyclization of N-acyliminium ions generated from bicyclic enamines. semanticscholar.org This intramolecular nucleophilic addition of an unsaturated carbon-carbon bond onto the iminium ion can proceed stereoselectively to afford the spiro skeleton. semanticscholar.org Additionally, the reductive splitting of bicyclic precursors, such as 6-phenylspiro(1-aza-7-oxabicyclo[2.2.1]heptane-2-cyclohexane), has been used to stereoselectively produce specific isomers like 2e-phenyl-4e-hydroxy-1-azaspiro[5.5]undecane. osi.lvosi.lv

MethodKey Intermediate/ReactionStereochemical Control ElementExample ApplicationCitation
Conjugate Addition/Dipolar CycloadditionTransient nitrone from oxime addition to dieneA(1,3)-strain directing axial attack of an organocuprateSynthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin nih.gov
N-Acyliminium Ion CyclizationBicyclic N-acyliminium ionIntramolecular nucleophilic addition of a π-type nucleophileApproach to the 1-aza-spiro[5.5]undecane skeleton semanticscholar.org
Reductive Splitting of Bicyclic Precursor6-Phenylspiro(1-aza-7-oxabicyclo[2.2.1]heptane-2-cyclohexane)Reduction of a constrained bicyclic systemSynthesis of 2e-phenyl-4e-hydroxy-1-azaspiro[5.5]undecane osi.lvosi.lv

Enantioselective Synthesis (e.g., Chiron Approach from Carbohydrates)

Enantioselective synthesis focuses on preparing a single enantiomer of a chiral compound. The "chiron approach," which utilizes readily available, inexpensive chiral molecules from nature as starting materials, is a powerful strategy. clockss.org Carbohydrates, in particular, offer significant advantages for constructing the azaspiro[5.5]undecane ring system due to their inherent stereochemistry. clockss.org

A reported enantioselective synthesis of the 1-azaspiro[5.5]undecane core of histrionicotoxin (B1235042) alkaloids begins with D(+)-glucose. clockss.org This strategy employs key reactions such as the addition of allyllithium to an allylimine followed by ring-closing metathesis (RCM) to build the spirocyclic framework. clockss.org This approach has not been widely used for this specific target but demonstrates the potential for precise stereocontrol originating from the carbohydrate starting material. clockss.org

Other enantioselective methods have also proven effective. A stereoselective radical translocation–cyclization reaction involving a chiral cyclic acetal (B89532) has been used in the total synthesis of (−)-histrionicotoxin. researchgate.net The use of tris(trimethylsilyl)silane (B43935) was reported to be critical for achieving high diastereoselectivity in this key cyclization step. researchgate.net

Functionalization and Derivatization Strategies

Modifying the core this compound structure is crucial for developing analogues with tailored properties for applications in medicinal chemistry and materials science. Strategies include introducing heteroatoms into the rings or attaching diverse substituents to the periphery of the scaffold.

Introduction of Heteroatoms into the Spiro Framework (e.g., Oxygen, Fluorine)

Incorporating heteroatoms such as oxygen or fluorine into the spirocyclic framework can significantly alter the molecule's physical and biological properties. Oxygen has been successfully introduced to create derivatives like 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane. researchgate.net The synthesis of specific compounds such as methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate hydrochloride further highlights the viability of this strategy. Additionally, the introduction of hydroxyl groups, as seen in 2e-phenyl-4e-hydroxy-1-azaspiro[5.5]undecane, represents another form of oxygen incorporation. osi.lv

While direct examples of polyfluorinated 2-azaspiro[5.5]undecanes are less common, the strategic replacement of hydroxyl groups with fluorine atoms on related scaffolds like hexopyranoses provides a blueprint for such modifications. nih.gov A chiron approach using fluorinated building blocks could enable the stereoselective synthesis of polyfluorinated azaspiro[5.5]undecane analogues, potentially leading to new chemical entities with unique properties. nih.gov

Incorporation of Diverse Substituents onto the Azaspiro[5.5]undecane Core

A wide array of substituents can be incorporated onto the azaspiro[5.5]undecane core either by building them into the synthetic precursors or by modifying the final spirocycle.

One powerful method involves the sequential reaction of cyclohexanone with malononitrile (B47326) and 2-aminopropene-1,1,3-tricarbonitrile to produce the highly functionalized 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile. sciforum.net This intermediate can then be reacted further, for example, with primary amines and formaldehyde, to generate a new family of complex derivatives. sciforum.net

Another common strategy is the direct N-alkylation or N-acylation of the secondary amine in the azaspirocycle. For instance, various azaspiro[5.5]undecane derivatives have been reacted with 6-chloropurine (B14466) to attach a heteroaryl substituent, a common tactic in the development of kinase inhibitors. researchgate.net The synthesis of N-substituted azaspirane derivatives has also been explored for potential anticancer applications. These modifications, along with the formation of simple salts like hydrochlorides and hemioxalates, demonstrate the versatility of the this compound core for creating diverse libraries of compounds.

Substituent TypeMethod of IntroductionPosition of SubstitutionExample Compound/DerivativeCitation
Imino, Dicyanomethylene, DicarbonitrileMulticomponent reaction from cyclohexanone and nitrilesPositions 1, 2, 4, 54-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile sciforum.net
Heteroaryl (Purine)Nucleophilic substitution with 6-chloropurineNitrogen at position 2 (or 3/9 in related scaffolds)6-Purinyl-azaspiro[5.5]undecane derivatives researchgate.net
Phenyl, HydroxylReductive splitting of a bicyclic precursorPositions 2 and 42e-Phenyl-4e-hydroxy-1-azaspiro[5.5]undecane osi.lv
Oxalate (B1200264)/Hydrochloride SaltAcid-base reactionNitrogen at position 2This compound hemioxalate/hydrochloride
Furan ring / Unsaturated chainIncorporation into precursor before cyclizationSide chain on nitrogenPrecursors for N-acyliminium ion cyclization semanticscholar.org

Nucleophilic Substitution Reactions

The secondary amine nitrogen within the this compound framework serves as a key site for nucleophilic substitution reactions, enabling the straightforward introduction of a wide array of functional groups. This reactivity is fundamental to the diversification of the core scaffold for various applications, particularly in medicinal chemistry.

N-Alkylation and N-Acylation: The nitrogen atom readily reacts with electrophiles such as alkyl halides and acyl chlorides. For instance, alkylation can be achieved using reagents like ethyl bromoacetate (B1195939) under basic conditions, such as in the presence of potassium carbonate in a solvent like dichloromethane (B109758) or DMF, to yield N-alkylated derivatives. This reaction is crucial for introducing side chains that can modulate the compound's pharmacokinetic and pharmacodynamic properties. Similarly, N-acylation with agents like acetyl chloride or 4-cyanobenzoyl chloride, often in the presence of a base like triethylamine, produces the corresponding N-acyl derivatives. Acylation is a widely used strategy to enhance the metabolic stability of drug candidates.

Sulfonylation: Reaction of the this compound nitrogen with sulfonyl chlorides, such as tosyl chloride, results in the formation of sulfonamide derivatives. This modification is often employed to alter the solubility and biological activity of the parent compound.

These nucleophilic substitution reactions are pivotal for creating libraries of this compound derivatives with diverse functionalities, allowing for systematic structure-activity relationship (SAR) studies. The amino group can also participate in other substitution reactions, further expanding the synthetic possibilities. evitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions on the this compound Scaffold

Reaction Type Reagent Base/Catalyst Product Type Reference
N-Alkylation Ethyl bromoacetate K₂CO₃ N-Alkylated derivative
N-Acylation Acetyl chloride Triethylamine N-Acyl derivative
N-Acylation 4-Cyanobenzoyl chloride DMAP N-(4-Cyanobenzoyl) derivative
N-Sulfonylation Tosyl chloride Not specified Sulfonamide derivative

Oxidation and Reduction Reactions for Structural Modification

Oxidation and reduction reactions provide powerful tools for the structural modification of the this compound core and its derivatives, enabling access to a range of related compounds with altered properties.

Oxidation: The secondary amine of the this compound ring can be oxidized. For example, treatment with meta-chloroperbenzoic acid (m-CPBA) can oxidize the amine to a nitroso intermediate. In the context of related azaspirocycles, such as chiral 1-azaspiro[5.5]undecane N-oxyl radicals, electrochemical oxidation has been employed for the enantioselective oxidation of racemic amines. rsc.org While not directly demonstrated on the this compound parent, this suggests the potential for creating chiral oxidizing agents from this scaffold. Furthermore, oxidation of other parts of the molecule, such as the formation of a ketone by oxidizing a methylene (B1212753) group, can be a plausible synthetic step. vulcanchem.com For instance, in the synthesis of related 1-oxa-3-azaspiro[5.5]undecane-2,7-dione, oxidation with reagents like potassium permanganate (B83412) or hydrogen peroxide can lead to oxidized derivatives. smolecule.com

Reduction: Reduction reactions are also synthetically valuable. The carbonyl groups in derivatives such as this compound-1,7-diones can be reduced. For example, diastereoselective reduction has been used in the synthesis of Nitraria alkaloids, which feature the this compound-7-ol structure. researchgate.net Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), can be employed to reduce dione functionalities to diols. vulcanchem.com In other cases, strong reducing agents like lithium aluminum hydride are used to reduce amide or ketone functionalities within the spirocyclic framework. smolecule.comresearchgate.net Reductive N-O bond cleavage, for instance using a sodium-mercury amalgam, is another critical transformation for accessing secondary amine derivatives from N-O containing precursors.

Table 2: Examples of Oxidation and Reduction Reactions for Structural Modification

Reaction Type Reagent/Condition Substrate Type Product Type Reference
Oxidation m-CPBA Secondary amine Nitroso intermediate
Oxidation Electrochemical Racemic amines (using a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator) Carbonyl compounds and enantiopure amines rsc.org
Reduction Diastereoselective reduction This compound-1,7-dione (+)-Nitramine researchgate.net
Reduction Catalytic Hydrogenation (H₂/Pd-C) Dione derivative Diol derivative vulcanchem.com
Reduction Lithium Aluminum Hydride Lactam/Ketone derivative Amine/Alcohol derivative smolecule.comresearchgate.net
Reduction 5% Na/Hg amalgam Azaspirocyclic system with N-O bond Secondary amine derivative

Advanced Synthetic Techniques

The synthesis of this compound and its derivatives has benefited from the application of modern synthetic methodologies that offer advantages in terms of efficiency, yield, and the ability to generate diverse chemical libraries.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. mdpi.com In the context of spirocyclic compounds, microwave irradiation has been shown to be highly effective. For the synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives, a microwave-assisted approach resulted in significantly shorter reaction times (e.g., 15 minutes) and higher yields (78-92%) compared to conventional heating methods. arkat-usa.org This efficiency is attributed to the rapid and uniform heating of the reaction mixture. arkat-usa.org While direct microwave-assisted synthesis of the parent this compound is not extensively documented, the successful application to closely related diaza-analogs highlights its potential. arkat-usa.orgresearchgate.net For example, the synthesis of spiro-isoquinoline-triazolidine derivatives also showed a dramatic improvement in yield and reduction in reaction time when switching from conventional reflux to microwave irradiation. mdpi.com

Catalytic Systems in this compound Formation (e.g., Lewis Acid Catalysts)

Catalytic systems, particularly those employing Lewis acids, play a crucial role in the construction of the spiro[5.5]undecane framework. banglajol.info Lewis acids can promote key bond-forming reactions, such as Prins-type cyclizations and Michael additions, which are instrumental in forming the spirocyclic core. banglajol.info For instance, the synthesis of spiro[5.5]undecane triones has been achieved through a one-pot Michael reaction between dimedone and diarylideneacetones using Lewis acid catalysts. banglajol.info Although this example leads to a carbocyclic system, the principle is applicable to the formation of azaspirocycles.

Several Lewis acids have been screened for their catalytic activity in spirocyclization reactions. thieme-connect.com Scandium triflate (Sc(OTf)₃) and yttrium triflate (Y(OTf)₃) have been shown to catalyze the direct addition of alkyl-substituted azaarenes to enones, a reaction type relevant to building functionalized azaspirocyclic systems. acs.org Acid-catalyzed intramolecular hydroamination is another key strategy where catalysts facilitate the ring closure of amino-alkene precursors to form the spirocyclic amine.

On-DNA Synthesis for Chemical Library Diversification

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of massive libraries of compounds. vipergen.com The core principle involves attaching unique DNA barcodes to chemical building blocks, allowing for the tracking of each compound throughout the synthesis and screening process. vipergen.com

Recent advancements have focused on developing synthetic methods compatible with the sensitive nature of the DNA tag to create structurally complex and diverse libraries. rsc.org While the direct on-DNA synthesis of this compound has not been specifically detailed, the synthesis of other complex azaspiro compounds, such as 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, using on-DNA methodologies has been successfully demonstrated. rsc.orgrsc.org These methods often employ mild reaction conditions, such as visible-light-mediated photocatalysis, to ensure the integrity of the DNA backbone. rsc.orgresearchgate.net The development of such on-DNA compatible reactions is crucial for incorporating novel scaffolds like this compound into DELs, thereby expanding the chemical space available for drug discovery. smolecule.com

Medicinal Chemistry and Biological Applications of 2 Azaspiro 5.5 Undecane Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 2-azaspiro[5.5]undecane derivatives correlates with their biological activity. These studies systematically modify the scaffold to identify key structural features responsible for therapeutic effects.

Impact of Structural Rigidity on Binding Specificity

The inherent rigidity of the spirocyclic framework is a defining characteristic of this compound derivatives. thieme-connect.com This structural constraint reduces the conformational entropy penalty upon binding to a biological target, which can lead to enhanced binding affinity. The rigid nature of the spirocycle provides a stable platform for the precise orientation of pharmacophoric groups, which can improve binding specificity to enzymes and receptors. thieme-connect.com This rigidity is a key factor in the design of selective ligands, as it limits the number of possible conformations, thereby favoring interaction with a specific target over off-target molecules.

Influence of Nitrogen Position and Substituents on Bioactivity

The position of the nitrogen atom within the spiro[5.5]undecane core is a critical determinant of biological activity. vulcanchem.com For instance, altering the nitrogen's location from the 2-position to other positions, such as in 1-azaspiro[5.5]undecane or 3-azaspiro[5.5]undecane, can significantly change the molecule's interaction with its biological target. vulcanchem.com This is due to the altered spatial arrangement of the nitrogen and its hydrogen-bonding capacity. vulcanchem.com

Substituents on the nitrogen atom and other positions of the rings also play a crucial role in modulating bioactivity. N-alkylation or N-acylation can alter properties like solubility, lipophilicity, and target affinity. For example, the introduction of specific functional groups, such as aryl or nitrile moieties, can dramatically influence pharmacological properties and receptor selectivity. vulcanchem.com Studies on related azaspiro compounds have shown that substituents can enhance metabolic stability and cell permeability, which are important for drug efficacy. researchgate.net

Correlation between Chemical Structure and Pharmacological Effects

A clear correlation exists between the chemical structure of this compound derivatives and their observed pharmacological effects. For instance, in the context of antitubercular agents, specific substitutions on the azaspiro ring system have been shown to directly impact the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. acs.org The addition of a pyrazole (B372694) moiety to the spirocyclic amine scaffold, for example, has led to compounds with improved physicochemical properties and potent whole-cell activity against M. tuberculosis. acs.org

Similarly, in the development of analgesics, derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been designed as dual µ-opioid receptor agonists and σ1 receptor antagonists. acs.org The nature and position of substituents on the aryl ring were found to be critical for achieving the desired dual activity and for modulating side effects. acs.org These examples underscore the principle that targeted modifications to the this compound core are essential for optimizing therapeutic outcomes.

Target Identification and Mechanism of Action

Identifying the molecular targets of this compound derivatives and elucidating their mechanism of action are crucial steps in drug development. This knowledge provides a rational basis for lead optimization and for understanding the biological consequences of target engagement.

Interaction with Enzymes and Receptors

Derivatives of this compound have been shown to interact with a variety of enzymes and receptors, leading to a range of biological activities. For example, spirocyclic amines are being explored for their ability to inhibit enzymes like soluble epoxide hydrolase (sEH) and to interact with receptors such as the neuropeptide Y (NPY) receptor. nih.gov The rigid spiro framework is thought to enhance binding to hydrophobic pockets in proteins.

Furthermore, azaspiro compounds have been investigated as inhibitors of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is implicated in cancer. semanticscholar.org The unique three-dimensional structure of the azaspiro core allows for specific interactions within the binding sites of these signaling proteins. semanticscholar.org

A significant and well-studied application of this compound derivatives is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3) in Mycobacterium tuberculosis. MmpL3 is an essential transporter protein responsible for moving mycolic acids, crucial components of the mycobacterial cell wall, across the inner membrane. researchgate.net Inhibition of MmpL3 disrupts this transport process, leading to the death of the bacterium.

Several studies have confirmed that spirocyclic amines, including derivatives of this compound, target MmpL3. acs.org Resistance mutations in the mmpL3 gene have been shown to confer resistance to these compounds, providing strong evidence for on-target activity. acs.org The development of these MmpL3 inhibitors represents a promising strategy for new anti-tuberculosis therapies.

Compound/Derivative ClassBiological Target(s)Key Findings
Pyrazole Spirocyclic Amines MmpL3 in M. tuberculosisImproved physicochemical properties and potent whole-cell activity. acs.org
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives µ-Opioid Receptor (MOR), σ1 ReceptorDual agonists/antagonists with potential for pain treatment. acs.org
N-substituted Azaspiranes JAK-STAT PathwayInhibition of cancer cell survival and invasion pathways. semanticscholar.org
Spiroketal Indolyl Mannich Bases MmpL3 in M. tuberculosisDual-mechanism of action, retaining activity against some resistant strains. nih.gov
Ion Channel Modulation

Derivatives of the closely related 3-azaspiro[5.5]undecane have been investigated as modulators of ion channels, particularly the M2 proton channel of the influenza A virus. nih.govnih.gov This channel is crucial for viral replication. nih.gov While initial studies on compounds like 2-[3-azaspiro(5,5)undecanol]-2-imidazoline (BL-1743) showed potent inhibition of the wild-type M2 channel, they were ineffective against amantadine-resistant strains. nih.gov

This led to the synthesis and evaluation of new derivatives. Structure-activity relationship (SAR) studies revealed that substituting the piperidine (B6355638) ring in the original compounds with a cyclohexylamine (B46788) moiety and having a primary amino group were critical for activity against these resistant variants. nih.gov For instance, spiro[5.5]undecan-3-amine demonstrated inhibitory activity against both wild-type and amantadine-resistant M2 channels. nih.gov

Table 1: Inhibition of Wild-Type and Amantadine-Resistant A/M2 Ion Channels by Spiro[5.5]undecane Derivatives

CompoundTargetIC50 (μM)
Spiro-piperidine 20Wild-Type A/M20.9 nih.gov
Amine 21Wild-Type A/M233.5 nih.gov
Amine 24Wild-Type A/M224.0 nih.gov
GABAA α5 Receptor Positive Allosteric Modulators (PAMs)

Azaspiro[5.5]undecane derivatives have been identified as positive allosteric modulators (PAMs) of the GABAA α5 receptor. These receptors are concentrated in brain regions critical for cognitive processes, such as the hippocampus. PAMs of GABAA receptors enhance the effect of the main inhibitory neurotransmitter, GABA, without directly activating the receptor themselves. wikipedia.org This modulation can restore the balance between excitatory and inhibitory signals in the brain, a mechanism implicated in various neurological and psychiatric disorders. nih.gov

The selective potentiation of GABAA α5 receptors is a promising therapeutic strategy for conditions like Alzheimer's disease, mild cognitive impairment, and the cognitive symptoms associated with schizophrenia and autism spectrum disorder. nih.gov By enhancing GABAergic signaling, these compounds may improve cognitive function and alleviate other symptoms without the sedative effects associated with non-selective benzodiazepines.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors

The this compound scaffold is a key structural component in the development of monoacylglycerol lipase (MAGL) inhibitors. MAGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. mdpi.comscienceopen.com The inhibition of MAGL leads to increased levels of 2-AG, which can then enhance the activation of cannabinoid receptors. scienceopen.com This modulation of the endocannabinoid system has shown protective effects in preclinical models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and multiple sclerosis.

The development of potent and reversible MAGL inhibitors is an active area of research. nih.gov Structure-based drug design has led to the creation of novel spirocyclic compounds with high inhibitory activity. nih.gov For example, optimization of a hit compound led to a derivative with an IC50 of 6.2 nM and good oral absorption and blood-brain barrier penetration in mice. nih.gov

Protein Kinase Inhibition (e.g., ROCKs)

Derivatives of diazaspiro[5.5]undecane have been explored as inhibitors of Rho-associated protein kinases (ROCKs). epo.orgresearchgate.net ROCKs are key regulators of the actin cytoskeleton and are involved in cell shape, motility, and invasion. researchgate.netresearchgate.net Inhibition of ROCKs is a potential therapeutic strategy for cancer by reducing metastasis. researchgate.netresearchgate.net

Structure-activity relationship studies of purine (B94841) derivatives substituted with piperidin-1-yl or azepan-1-yl groups, which can be considered related to the azaspiro[5.5]undecane core, have shown that these compounds can effectively inhibit ROCK2. researchgate.netresearchgate.net These inhibitors have been demonstrated to decrease the phosphorylation of the ROCK target, myosin light chain (MLC), and inhibit the invasion of melanoma cells. researchgate.netresearchgate.net The development of photoswitchable ROCK inhibitors based on a phenylazothiazole scaffold also highlights the ongoing innovation in this area. rsc.org

Trace Amine-Associated Receptor 1 (TAAR1) Activation

Spiro-piperidine building blocks, which can be derived from azaspiro[5.5]undecane structures, have shown a propensity to activate the Trace Amine-Associated Receptor 1 (TAAR1). researchgate.net TAAR1 is a G protein-coupled receptor that modulates dopamine (B1211576) neurotransmission and is considered an important target for central nervous system (CNS) diseases, including psychotic disorders and addiction. researchgate.netnih.gov

Activation of TAAR1 has been shown to reduce alcohol consumption and the motivation for alcohol seeking in animal models. nih.gov The discovery of TAAR1 agonists is an active area of research, with screening of compound libraries leading to the identification of novel hits. researchgate.net For example, derivatives of amiodarone (B1667116) have been identified as specific agonists of TAAR1. nih.gov

Influence on Biochemical Pathways and Cellular Functions

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various biochemical pathways and cellular functions. For instance, their role as MAGL inhibitors directly impacts the endocannabinoid signaling pathway by increasing the levels of 2-AG. scienceopen.com This, in turn, can influence downstream pathways related to inflammation and neuroprotection. mdpi.com

Similarly, as ROCK inhibitors, these compounds affect the Rho-ROCK signaling pathway, which is crucial for cytoskeletal dynamics. rsc.org This can have profound effects on cell migration and invasion, processes that are central to cancer metastasis. researchgate.netresearchgate.net The modulation of ion channels by azaspiro[5.5]undecane derivatives can alter cellular excitability and signaling, which is particularly relevant in the context of viral infections and neurological disorders. nih.govnih.gov Furthermore, the activation of TAAR1 can regulate dopamine levels, a key neurotransmitter involved in reward and motivation, with implications for treating addiction and psychiatric conditions. nih.gov Some derivatives have also been explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory eicosanoids. researchgate.net

Computational Docking Simulations for Binding Affinity Prediction

Computational docking is a valuable tool used to predict the binding affinity and mode of interaction between a ligand, such as a this compound derivative, and its protein target. researchgate.net This method utilizes computer algorithms to simulate the binding process and calculate a docking score, which is an estimation of the binding energy. researchgate.net A lower binding energy generally indicates a more stable and effective ligand-protein complex. researchgate.net

Software such as AutoDock Vina and PyRx are commonly used for these simulations. semanticscholar.org Key parameters in these simulations include defining a grid box that encompasses the active site of the target protein. For instance, in docking studies with the MmpL3 protein, a grid box of 20 ų might be used. The results of docking simulations can guide the optimization of lead compounds by providing insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.net This approach has been applied to various targets, including those for SARS-CoV-2. semanticscholar.org

Therapeutic Potential and Pharmacological Activities

The rigid, three-dimensional structure of the this compound scaffold has made it an attractive framework in medicinal chemistry for the development of novel therapeutic agents. Derivatives of this compound have been investigated for a wide range of pharmacological activities, demonstrating their potential in various disease areas.

Antimicrobial and Antibacterial Agents

Derivatives of azaspiro[5.5]undecane have shown notable potential as antimicrobial and antibacterial agents. ontosight.aihilarispublisher.com Research has focused on synthesizing and evaluating new derivatives for their efficacy against various bacterial strains. nih.gov

Furthermore, other related azaspiro compounds have been explored for their antimicrobial properties. smolecule.comvulcanchem.com For instance, thiobarbituric acid-derived spiroheterobicyclic compounds, including tetraazaspiro[5.5]undecane derivatives, have been synthesized and tested against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Additionally, some azaspiro[5.5]undecane derivatives have been identified as having potential antimycobacterial properties. Some derivatives have shown strong activity against Mycobacterium bovis BCG, suggesting they could be candidates for developing new treatments for tuberculosis and related infections.

Table 1: Antibacterial Activity of Selected Azaspiro[5.5]undecane Derivatives

Compound Type Target Organism Activity
Ciprofloxacin-1-oxa-9-azaspiro[5.5]undecane derivatives Acinetobacter baumannii Equal or higher potency than ciprofloxacin (B1669076) mdpi.comnih.gov
Ciprofloxacin-1-oxa-9-azaspiro[5.5]undecane derivatives Bacillus cereus Equal or higher potency than ciprofloxacin mdpi.comnih.gov
Thiobarbituric acid-derived tetraazaspiro[5.5]undecanes Escherichia coli, Pseudomonas aeruginosa Antibacterial potency observed nih.gov
Thiobarbituric acid-derived tetraazaspiro[5.5]undecanes Staphylococcus aureus, Staphylococcus epidermidis Antibacterial potency observed nih.gov
Indolyl azaspiroketal Mannich bases Mycobacterium bovis BCG Submicromolar potencies

Anticonvulsant and Neuroprotective Agents

The this compound scaffold has been a focal point in the search for new anticonvulsant and neuroprotective agents. hilarispublisher.com A number of its derivatives have demonstrated promising activity in preclinical models of epilepsy. researchgate.net

A study focused on a series of 3-azaspiro[5.5]undecane-2,4-diones revealed that specific substitutions are crucial for anticonvulsant effects. researchgate.net In this research, twenty-two different derivatives were synthesized and evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. researchgate.net Notably, fifteen of these new compounds showed efficacy in at least one of these models, with nine demonstrating protection against both types of seizures. researchgate.net The structure-activity relationship analysis indicated that the anticonvulsant activity was closely linked to the imide portion of the molecule. researchgate.net

One particular derivative, 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione (47), was found to be active in an in vitro neuroprotection assay using hippocampal slice cultures. researchgate.net This suggests a potential neuroprotective role for this class of compounds beyond just seizure suppression. Furthermore, research into related N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione has shown that the presence and position of substituents on the aryl moiety, as well as the size of the cycloalkyl system, influence anticonvulsant activity. nih.gov Some derivatives of 1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione have also been noted for their anticonvulsant properties in animal models. smolecule.com

Anti-inflammatory Applications

Derivatives of this compound have emerged as potential candidates for anti-inflammatory therapies. ontosight.aismolecule.com The anti-inflammatory potential of these compounds is often evaluated through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.netsemanticscholar.org

In one study, a series of functionalized spiro pyrrolo[3,4-d]pyrimidines, which are structurally related to azaspiro[5.5]undecane, were synthesized and evaluated for their anti-inflammatory and antioxidant activities. researchgate.net The results showed that all the tested compounds exhibited significant anti-inflammatory activity by inhibiting both COX-1 and COX-2 enzymes, with a selectivity index for COX-2 that was higher than the standard drug, celecoxib. researchgate.netsemanticscholar.org Specifically, two compounds demonstrated particularly potent and selective COX-2 inhibition. researchgate.net Another derivative showed very promising anti-inflammatory activity with a low IC50 value, indicating high potency. researchgate.net

Anticancer and Cytotoxic Properties

The this compound framework has been a source of derivatives with promising anticancer and cytotoxic activities. ontosight.aihilarispublisher.com Research has shown that certain N-substituted azaspirane derivatives are effective against hepatocellular carcinoma (HCC) cells. These compounds have been found to inhibit the JAK-STAT signaling pathway, which is critical for tumor progression. One lead compound from this research demonstrated a significant IC50 value of 7.3 μM against HCC cells, highlighting its potential as a therapeutic agent.

Furthermore, other studies have reported on the cytotoxic action of various azaspiro[5.5]undecane derivatives against human cancer cells grown in tissue culture. google.com For example, N-(3-dimethylaminopropyl)-9,9-dimethyl-3-azaspiro[5.5]undecane and its diethyl analogue showed significant inhibition of cancer cell growth. google.com Similarly, N-(3-dimethylaminopropyl)-9,9-dimethyl-9-sila-3-azaspiro[5.5]undecane also exhibited cytotoxic effects. google.com

More recently, a derivative of 1-oxa-3-azaspiro[5.5]undecane, known as CIMO, has been shown to suppress the viability and colony formation of breast cancer cells by inhibiting the STAT3 pathway. nih.gov This effect was observed in both estrogen receptor-positive and negative breast cancer cell lines. nih.gov Another azaspirane, Atiprimod, has demonstrated antiproliferative and antiangiogenic properties in myeloma cells by activating pro-apoptotic proteins and inhibiting Akt and STAT3 phosphorylation. nih.gov

Table 2: Anticancer and Cytotoxic Activity of Selected Azaspiro[5.5]undecane Derivatives

Compound/Derivative Cancer Cell Line Mechanism of Action/Activity Reference
N-substituted azaspirane derivative Hepatocellular Carcinoma (HCC) Inhibition of JAK-STAT signaling pathway, IC50 of 7.3 μM
CIMO (1-oxa-3-azaspiro[5.5]undecane derivative) Breast Cancer (MDA-MB-231, MCF-7) Inhibition of STAT3 pathway, suppression of viability and colony formation nih.gov
Atiprimod Myeloma Antiproliferative and antiangiogenic, activation of caspases, inhibition of Akt and STAT3 phosphorylation nih.gov
N-(3-dimethylaminopropyl)-9,9-dimethyl-3-azaspiro[5.5]undecane Human Cancer Cells Inhibition of cancer cell growth google.com
N-(3-dimethylaminopropyl)-9,9-diethyl-3-azaspiro[5.5]undecane Human Cancer Cells Inhibition of cancer cell growth google.com

Immunomodulatory Agents (e.g., Suppressor Cell-Inducing Activity)

Certain azaspirane derivatives have been identified as having immunomodulatory properties, specifically the ability to induce suppressor cells. researchgate.net This activity suggests a potential therapeutic role in autoimmune diseases and other conditions characterized by an overactive immune response.

A study investigating the structure-activity relationships of a series of substituted 8-hetero-2-azaspiro[4.5]decane and 9-hetero-3-azaspiro[5.5]undecane analogues found a correlation between their antiarthritic activity in rats and their ability to induce suppressor cells. researchgate.net This suggests that the immunosuppressive effects of these compounds may be linked to their therapeutic efficacy in models of arthritis. researchgate.net The research identified that appropriately substituted carbon and silicon analogues of the parent compound, spirogermanium, retained both antiarthritic and immunosuppressive activity. researchgate.net

Drug Discovery and Lead Optimization

The this compound scaffold is a valuable starting point for drug discovery and lead optimization programs due to its inherent structural rigidity and three-dimensional character. mdpi.comnih.govresearchgate.net These properties can enhance binding specificity to biological targets and improve pharmacological profiles.

The process of lead optimization often involves synthesizing a library of derivatives to probe the structure-activity relationship (SAR). For example, in the development of antituberculosis agents, derivatives of 1-oxa-9-azaspiro[5.5]undecane were synthesized to optimize their activity. researchgate.net Similarly, a lead optimization program for a dual μ-opioid receptor agonist and σ1 receptor antagonist for pain treatment selected a compound with a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane core for further development, which eventually led to a clinical candidate. acs.org

The versatility of the azaspiro[5.5]undecane core allows for the introduction of various substituents to fine-tune properties such as potency, selectivity, and pharmacokinetic parameters. nih.govresearchgate.net For instance, the introduction of polar groups can enhance activity in neuroprotective screens. The use of spirocycles in drug design is an emerging trend, with many recently approved drugs containing a spirocyclic motif. researchgate.net

Use as Pharmaceutical Precursors and Intermediates

The this compound core is a foundational element in the synthesis of more complex pharmaceutical agents targeting a variety of biological systems, including ion channels, enzymes, and receptors. A common synthetic route involves the creation of an intermediate, 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane, which is then converted to the desired this compound derivative. For instance, the hydrochloride salt of this compound serves as a key precursor in the development of compounds aimed at treating anxiety and depression.

One notable synthetic method utilizes a tricarbonylcyclohexadienyliumiron complex to construct the this compound system, allowing for the creation of both 1-oxo- and 3-oxo-2-azaspiro[5.5]undecane ring systems with high selectivity. acs.org This approach demonstrates the versatility of the scaffold in generating a diverse range of intermediates for drug discovery. acs.orguni-tuebingen.de The synthesis of these intermediates often begins with readily available materials, which undergo multi-step sequences to build the spirocyclic framework. smolecule.com

Development of Novel Chemical Entities

The unique structural properties of the this compound scaffold make it an attractive platform for the development of novel chemical entities (NCEs). Its rigid structure is advantageous for creating compounds with high binding specificity. Researchers have explored derivatives of this scaffold for their potential to create new materials and pharmaceuticals. ontosight.ai

For example, 2-azaspiro[5.5]undecan-2-yl(p-tolyl)methanone (CHEMBL1783980) has been investigated for its binding affinity to various protein targets, including kinases and G-protein coupled receptors, highlighting its potential as a lead compound for drug development. ontosight.ai Additionally, derivatives such as 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane have been utilized in agrochemicals due to their enhanced metabolic stability. The development of NCEs based on this scaffold is an active area of research, with a focus on creating compounds for a range of therapeutic applications. smolecule.comwhiterose.ac.uk

Radioligands for Receptor Imaging (e.g., Sigma-1 Receptors)

Derivatives of azaspiro structures are prominent candidates for the development of radioligands for positron emission tomography (PET) imaging, particularly for the sigma-1 (σ1) receptor, which is implicated in numerous neurological and psychiatric disorders. researchgate.netnih.govrsc.org While direct radiolabeling of a this compound derivative is not extensively documented in the provided results, the closely related 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been successfully developed as selective σ1 receptor ligands. researchgate.netnih.gov

One such derivative, [¹⁸F]8, demonstrated nanomolar affinity for σ1 receptors and was successfully used for PET imaging in mice, showing high accumulation in σ1 receptor-rich areas of the brain. researchgate.netnih.gov Another compound, [¹⁸F]19, a spirocyclic piperidine derivative, also showed high affinity and selectivity for the σ1 receptor and has been identified as a suitable candidate for PET imaging in humans. researchgate.net The stability of carbon-11 (B1219553) (¹¹C) labeled radiopharmaceuticals is a critical factor, as many can undergo radiolysis over time. nih.govnih.gov

Comparative Biological Activity with Analogous Compounds

Comparison with 3-Azaspiro[5.5]undecane Derivatives

The position of the nitrogen atom within the spirocyclic framework significantly influences the biological activity. For instance, 3-Azaspiro[5.5]undecane hydrochloride has demonstrated efficacy against the influenza M2 proton channel, a target not typically associated with 2-azaspiro derivatives. Furthermore, derivatives of 3-azaspiro[5.5]undecane-2,4-dione are precursors to Gabapentin, a widely used anticonvulsant and analgesic. In contrast, this compound derivatives have been primarily investigated for their potential in treating anxiety and depression.

The table below summarizes the differing biological targets and applications of these two isomers.

Compound ClassPrimary Biological Target/ApplicationReference
This compound DerivativesAnxiety and Depression
3-Azaspiro[5.5]undecane DerivativesInfluenza M2 Proton Channel, Precursors to Gabapentin

Analysis of Different Azaspiro Ring Systems (e.g., azaspiro[4.5]decane)

The size of the rings in the spirocyclic system also plays a crucial role in determining biological activity. For example, derivatives of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide have been synthesized and evaluated as inhibitors of influenza virus fusion. researchgate.net In another study, 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl) derivatives were investigated as antibacterial agents. acs.org

A comparative study of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as σ1 receptor ligands revealed that both scaffolds can produce compounds with high affinity. researchgate.netnih.gov However, subtle differences in their structure can affect selectivity and pharmacokinetic properties. researchgate.netnih.gov For example, 2-Azaspiro[4.4]nonane derivatives have shown anticonvulsant activity. The diverse biological activities of these different azaspiro ring systems are highlighted in the table below.

Azaspiro Ring SystemExample of Biological ActivityReference
Azaspiro[4.5]decaneInfluenza virus fusion inhibition researchgate.net
Azaspiro[2.4]heptaneAntibacterial acs.org
1-Oxa-8-azaspiro[4.5]decaneSigma-1 receptor ligands researchgate.netnih.gov
1,5-Dioxa-9-azaspiro[5.5]undecaneSigma-1 receptor ligands researchgate.netnih.gov
Azaspiro[4.4]nonaneAnticonvulsant

Impact of Counterions on Reactivity and Bioactivity (e.g., Hydrochloride vs. Hemioxalate)

The choice of counterion in a drug salt can significantly affect its physicochemical properties, such as solubility and stability, which in turn can influence its reactivity and bioactivity. For instance, the hemioxalate salt of this compound has a moderate water solubility (15 mg/mL) and a melting point of 198–202°C, while the hydrochloride salt exhibits high water solubility (>50 mg/mL) and a lower melting point of 175–178°C.

The hemioxalate form is noted to decompose in basic media above pH 9, whereas the hydrochloride form is stable up to pH 10. These differences can be critical in pharmaceutical formulation and drug delivery. The oxalate (B1200264) moiety in the hemioxalate salt can improve solubility, while the hydrochloride salt prioritizes ionic interactions that can be important for drug-receptor binding. The selection of a suitable salt form is a crucial step in drug development to optimize the performance of the active pharmaceutical ingredient. researchgate.net

Conformational Analysis and Spectroscopic Characterization in Research

Conformational Preferences of 2-Azaspiro[5.5]undecane

The conformational landscape of this compound is fundamentally different from that of its monocyclic counterparts, piperidine (B6355638) and cyclohexane (B81311). The fusion of these two rings through a single shared carbon atom, the spiro center, imposes significant structural constraints that govern its shape and flexibility.

This compound is characterized by a high degree of conformational rigidity. This is primarily due to the absence of rotatable bonds within the core bicyclic framework. The structure is conformationally restricted, a property that can be advantageous in fields like medicinal chemistry, where a well-defined molecular shape can reduce the entropic penalty upon binding to a biological target. The spirocyclic nature locks the two six-membered rings, preventing the independent ring-flipping that is characteristic of isolated cyclohexane or piperidine rings. While some flexibility exists, the energy barriers for conformational changes are significantly higher than in simpler systems. researchgate.net

The spiro junction at the C5 carbon is the defining structural feature of this compound. This junction forces the two six-membered rings into a nearly perpendicular orientation. smolecule.com This arrangement creates a distinct and rigid three-dimensional geometry. smolecule.com The cyclohexane and piperidine rings typically adopt chair conformations, as this minimizes torsional and steric strain. smolecule.com However, the spiro linkage can introduce additional strain, potentially causing distortions from the ideal chair geometry toward twist-boat conformations in certain derivatives or under specific conditions.

Research on related spirocyclic systems has shown that the presence of a spiro center significantly influences the conformational equilibrium of the adjacent rings. mdpi.comacs.org For instance, substituents on the rings that would normally prefer an equatorial position in a simple cyclohexane may be forced into an axial orientation, or vice-versa, due to steric interactions created by the fixed spiro framework. rsc.orgnih.gov This conformational control is a key aspect of the stereochemistry of spiro compounds and is critical for designing molecules with specific shapes. ubbcluj.ro

Rigidity and Rotatable Bonds

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure and stereochemistry of this compound and its derivatives are confirmed using a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net

In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their spatial relationships. The protons on the carbons adjacent to the nitrogen atom (C1 and C3) are typically observed at a different chemical shift compared to the other methylene (B1212753) protons in the rings due to the deshielding effect of the heteroatom. Two-dimensional NMR techniques, such as COSY and HSQC, are often employed to definitively assign the signals of protons on the puckered ring systems.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spiro carbon (C5) typically shows a characteristic chemical shift in a distinct region of the spectrum. smolecule.com The chemical shifts of the carbons in the piperidine ring are influenced by the nitrogen atom, distinguishing them from the carbons of the cyclohexane ring. clockss.orgresearchgate.netoregonstate.edulibretexts.org

Below is a table of predicted ¹³C NMR chemical shifts for the parent this compound, based on data from analogous structures and general chemical shift principles.

Carbon AtomPredicted Chemical Shift (ppm)
C1~45-50
C3~45-50
C4~25-30
C5 (Spiro)~35-40
C6~25-30
C7~20-25
C8~20-25
C9~35-40
C10~20-25
C11~35-40
Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the most characteristic feature in its IR spectrum is the N-H bond of the secondary amine. The C-H bonds of the methylene groups in the rings also give rise to strong absorptions.

The table below summarizes the key expected IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching~3300-3500 (medium)
N-H (Amine)Bending~1550-1650 (variable)
C-H (Aliphatic)Stretching~2850-2960 (strong)
C-H (Aliphatic)Bending~1450-1470 (medium)
Data derived from spectroscopic principles and findings for related compounds. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. smolecule.comsmolecule.com For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula (C₁₀H₁₉N) by providing a highly accurate mass measurement of its molecular ion ([M]⁺) or, more commonly, its protonated form ([M+H]⁺).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. As an aliphatic amine, this compound is expected to undergo characteristic fragmentation pathways. libretexts.org The most common fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. The loss of alkyl radicals from the cyclohexane ring is another expected fragmentation pathway. libretexts.orgscispace.com Analysis of these fragment ions helps to piece together the structure of the parent molecule.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. This method has been instrumental in characterizing various derivatives of azaspiro[5.5]undecane.

For example, the absolute configuration of histrionicotoxin (B1235042), a complex alkaloid containing a 1-azaspiro[5.5]undecane core, was elucidated using X-ray analysis. pnas.orgnih.gov In another study, the stereochemistry of an azaspiro[5.5]undecane derivative was confirmed by X-ray crystal structure analysis of its N-tosylhydrazone derivative. nih.gov This was crucial for understanding the stereochemical outcome of a conjugate addition reaction. nih.gov

In the synthesis of a potential antiviral agent, X-ray diffraction analysis was performed on a single crystal of a chiral intermediate to determine the absolute configuration at a specific carbon atom. biorxiv.org Although the analysis was complicated by multiple conformations of a protecting group, the core tetrahydropyran (B127337) ring structure was well-resolved, revealing the desired stereochemistry. biorxiv.org Similarly, the crystal structure of a precursor to a cyclic (alkyl)(amido)carbene, 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione, was determined and compared to structurally similar compounds to understand its reactivity. researchgate.net

Table 1: X-ray Crystallography Data for Selected this compound Derivatives

CompoundPurpose of AnalysisKey Finding
(+/-)-2,7,8-epi-perhydrohistrionicotoxin derivativeStereochemical deductionConfirmed the stereochemistry of the azaspirocycle product. nih.gov
(R)-tert-butyl 4-(aminomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate saltDetermination of absolute configurationRevealed the R-configuration at the C-4 position. biorxiv.org
1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dioneStructural analysis of a carbene precursorRevealed no significant differences in geometry compared to similar stable carbene adducts. researchgate.net
4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile derivativesStructural proofConfirmed the molecular structure of newly synthesized compounds. sciforum.net

Application of Computational Chemistry

Computational chemistry provides valuable insights into the electronic structure and properties of molecules, complementing experimental findings.

Molecular Electrostatic Potential (MEP) Calculations

Molecular Electrostatic Potential (MEP) is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.dewolfram.com

For azine-water complexes, MEP calculations have been used to understand hydrogen-bonding interactions, showing that the nitrogen atom's ability to act as a hydrogen-bond acceptor is related to its MEP value. researchgate.net In studies of triazole derivatives with structural similarities to potential Alzheimer's disease drugs, MEP analysis helped identify shared pharmacophoric features. evitachem.com These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP with a suitable basis set. wolfram.comresearchgate.net

While specific MEP calculations for the parent this compound are not widely reported in the provided context, the principles are broadly applicable to its derivatives to understand their intermolecular interactions and reactivity.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com This allows for the design of new molecules with enhanced potency and selectivity.

In the context of spirocyclic compounds, structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential. For instance, modifications to the structure of this compound hydrochloride derivatives can enhance their antimicrobial potency. Similarly, SAR studies of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been conducted to develop dual µ-opioid receptor agonists and σ1 receptor antagonists for pain treatment. acs.org

The development of antitubercular agents based on a spirocyclic scaffold highlighted the importance of the methyl dihydrospiropiperidine structure for retaining activity, as acyclic analogues were found to be inactive. ucl.ac.uk QSAR models for antifungal and antibiotic triazolothiadiazine compounds have been developed using descriptors related to connectivity, electronegativity, and polarizability to predict their antimicrobial activities. mdpi.com These predictive models are invaluable for screening compound libraries and prioritizing synthetic efforts towards more effective therapeutic agents. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.